5-Bromo-2-isopropoxy-4-methylpyridine
Overview
Description
5-Bromo-2-isopropoxy-4-methylpyridine is a useful research compound. Its molecular formula is C9H12BrNO and its molecular weight is 230.1 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known to be used in suzuki–miyaura (sm) cross-coupling reactions , which suggests its potential interaction with palladium catalysts and organoboron reagents .
Mode of Action
In the context of SM cross-coupling reactions, 5-Bromo-2-isopropoxy-4-methylpyridine likely undergoes oxidative addition with palladium, forming a new Pd–C bond . This is followed by transmetalation, where an organoboron group is transferred from boron to palladium .
Biochemical Pathways
Its use in sm cross-coupling reactions suggests it may play a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
In the context of SM cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in SM cross-coupling reactions, the reaction conditions are exceptionally mild and functional group tolerant . The compound is relatively stable, readily prepared, and generally environmentally benign .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-isopropoxy-4-methylpyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, altering their activity and influencing biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The interactions between this compound and these biomolecules are crucial for understanding its biochemical properties .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate signaling pathways that control cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in protein synthesis and cellular responses. The impact of this compound on cellular metabolism is also significant, as it can affect the production and utilization of energy within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound binds to specific sites on enzymes or proteins, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding how the compound exerts its effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade, leading to changes in its activity and effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes. The compound can influence metabolic flux, leading to changes in the levels of metabolites. Understanding the metabolic pathways involving this compound is crucial for elucidating its role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its effects. Studying the transport and distribution of this compound helps in understanding its pharmacokinetics and pharmacodynamics .
Properties
IUPAC Name |
5-bromo-4-methyl-2-propan-2-yloxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-6(2)12-9-4-7(3)8(10)5-11-9/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJPMHCTVQPXNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.